molecular formula C10H9F3N2S B3060678 5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine CAS No. 63185-48-8

5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Cat. No.: B3060678
CAS No.: 63185-48-8
M. Wt: 246.25 g/mol
InChI Key: UTVTXTYRRBFSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a heterocyclic compound that features a diazepine ring fused with a thiophene ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine typically involves multicomponent reactions. One efficient method involves the reaction of hydrazine hydrate with 2-(arylhydrazono)malononitrile and β-diketones in the presence of p-toluenesulphonic acid under solvent-free conditions . This method offers several advantages, including mild reaction conditions, atom economy, and shorter reaction times.

Industrial Production Methods

The use of microwave-assisted synthesis and continuous flow reactors could further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diazepine ring can interact with various biological targets, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine lies in its diazepine ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2S/c11-10(12,13)9-6-7(14-3-4-15-9)8-2-1-5-16-8/h1-2,5-6,15H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVTXTYRRBFSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C=C(N1)C(F)(F)F)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353600
Record name 5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63185-48-8
Record name 5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 2
5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 3
5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 4
5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 5
5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 6
5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.